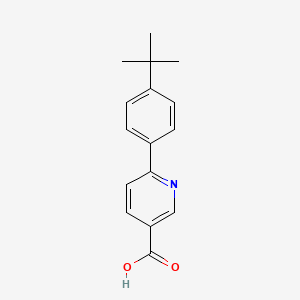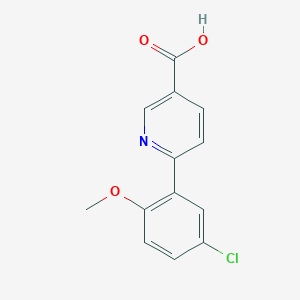
5-(2,4-Dichlorophenyl)nicotinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,4-Dichlorophenyl)nicotinic acid, or 5-DCN, is a synthetic compound that has been used in laboratory experiments for a variety of purposes. It has been studied for its potential applications in scientific research, its mechanism of action, and its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
5-DCN has been used in a variety of scientific research applications. It has been studied for its potential as a ligand for the nicotinic acetylcholine receptor, as a potential inhibitor of the enzyme acetylcholinesterase, and as a potential inhibitor of the enzyme monoamine oxidase. Additionally, 5-DCN has been studied for its potential role in modulating the activity of the enzyme cyclooxygenase-2.
Mecanismo De Acción
The mechanism of action of 5-DCN is not yet fully understood. However, it is believed that the compound binds to the nicotinic acetylcholine receptor and inhibits the enzyme acetylcholinesterase, resulting in an increase in the concentration of acetylcholine in the synapse. Additionally, 5-DCN may also inhibit the enzyme monoamine oxidase, resulting in an increase in the concentration of monoamines in the synapse.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-DCN are not yet fully understood. However, it has been shown to increase the concentration of acetylcholine and monoamines in the synapse, which could potentially lead to changes in neurotransmission and behavior. Additionally, 5-DCN has been shown to modulate the activity of the enzyme cyclooxygenase-2, which could potentially lead to changes in inflammation and pain perception.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-DCN in laboratory experiments is its high yield and relatively short reaction time. Additionally, the compound is relatively inexpensive and easy to obtain. However, the exact mechanism of action and biochemical and physiological effects of 5-DCN are not yet fully understood, which can limit its use in laboratory experiments.
Direcciones Futuras
There are a number of potential future directions for 5-DCN research. Further studies are needed to better understand the mechanism of action and biochemical and physiological effects of the compound. Additionally, further studies are needed to explore the potential applications of 5-DCN in drug development and clinical research. Finally, further studies are needed to explore the potential of 5-DCN as a tool for understanding the molecular basis of neurological diseases and disorders.
Métodos De Síntesis
5-DCN can be synthesized by reacting 2,4-dichlorophenol with nicotinic acid in aqueous solution. The reaction is carried out at room temperature and can be completed in approximately three hours. The yield of the reaction is approximately 95%.
Propiedades
IUPAC Name |
5-(2,4-dichlorophenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO2/c13-9-1-2-10(11(14)4-9)7-3-8(12(16)17)6-15-5-7/h1-6H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLZNOAYFQHCQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC(=CN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20680888 |
Source


|
| Record name | 5-(2,4-Dichlorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20680888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261944-60-8 |
Source


|
| Record name | 5-(2,4-Dichlorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20680888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














